
(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride is a chemical compound known for its unique structure and reactivity It features a bromine atom attached to a dioxaindan ring system, which is further connected to a methanesulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride typically involves the bromination of 1,3-dioxaindan followed by the introduction of the methanesulfonyl chloride group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The subsequent sulfonylation step involves the reaction of the brominated intermediate with methanesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions yield substituted dioxaindan derivatives, while coupling reactions produce complex organic molecules with extended carbon frameworks.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents. Its structural features may contribute to binding affinity and specificity for certain enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride involves its interaction with molecular targets through its functional groups. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or other biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-Bromo-1,3-dioxaindan-5-yl)methanol: This compound is structurally similar but lacks the methanesulfonyl chloride group, affecting its reactivity and applications.
(7-Bromo-1,3-dioxaindan-5-yl)methanamine: Another related compound with an amine group instead of the methanesulfonyl chloride group, leading to different chemical properties and uses.
Uniqueness
(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride is unique due to the presence of both the bromine atom and the methanesulfonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H6BrClO4S |
|---|---|
Poids moléculaire |
313.55 g/mol |
Nom IUPAC |
(7-bromo-1,3-benzodioxol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H6BrClO4S/c9-6-1-5(3-15(10,11)12)2-7-8(6)14-4-13-7/h1-2H,3-4H2 |
Clé InChI |
VCEFDAVVXKXXNL-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C(=CC(=C2)CS(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13207613.png)
![2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid](/img/structure/B13207628.png)
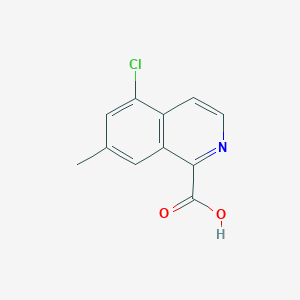
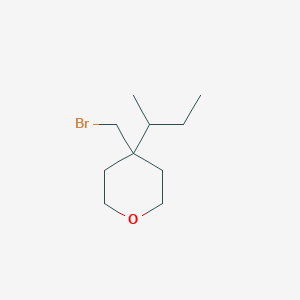
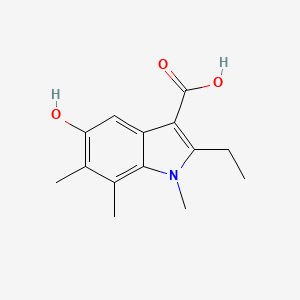
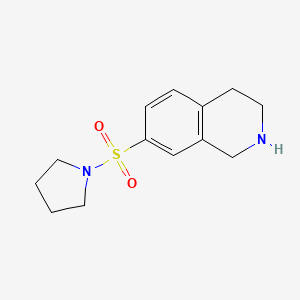

![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)

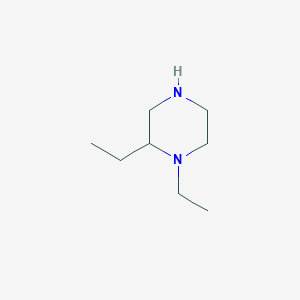
![2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)
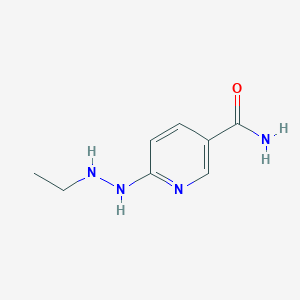

![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
